3,4-Didehydroretinoic acid

Retinoid X Receptor Transcriptional Activation Gene Regulation

3,4-Didehydroretinoic acid (ddRA, Vitamin A2 acid) delivers 2–3× stronger RXRα activation than atRA and resists cytochrome P450 degradation—critical for stable, reproducible dosing in long-term and in vivo models. As the predominant endogenous retinoid in human skin, it is the physiologically relevant ligand for keratinocyte differentiation, epidermal barrier, and RARβ2 (Kd ~0.7–2 nM) studies. Choose ddRA when experimental accuracy, RXR specificity, and metabolic stability cannot be compromised.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 4159-20-0
Cat. No. B133733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Didehydroretinoic acid
CAS4159-20-0
Synonyms(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenoic Acid;  3-Dehydroretinoic Acid;  3,4-Didehydro-all-trans-retinoic Acid;  3,4-Didehydroretinoic Acid;  Ro 8-7057;  Vitamin A2 Acid;  all-trans-Vitamin A2 Acid;  all-trans-V
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeySYESMXTWOAQFET-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Didehydroretinoic Acid (CAS 4159-20-0): Core Specifications for Retinoid Research Procurement


3,4-Didehydroretinoic acid (ddRA), also known as all-trans-3,4-didehydroretinoic acid or vitamin A2 acid, is an endogenous retinoid present in human skin, the most responsive tissue to retinoid treatment [1]. It is a direct metabolite of vitamin A and is structurally distinguished from the more widely studied all-trans retinoic acid (atRA) by a 3,4-desaturation of its β-ionone ring [2]. Like atRA, ddRA functions as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby regulating gene expression involved in cellular differentiation and proliferation [1].

3,4-Didehydroretinoic Acid: Why Generic Retinoid Analogs Cannot Substitute


While atRA and ddRA share many biological activities in human keratinocytes [1], their unique molecular signatures and metabolic handling preclude simple substitution. The 3,4-desaturation of ddRA confers a distinct receptor activation profile, specifically enhanced RXR-mediated transcription [2], and critically, it renders the molecule resistant to catabolism by cytochrome P450 enzymes that rapidly degrade atRA [3]. Therefore, experimental outcomes related to retinoid stability, RXR signaling, and skin-specific biology are intrinsically tied to the use of ddRA and cannot be reliably replicated with atRA or other common retinoids.

Quantitative Differentiation of 3,4-Didehydroretinoic Acid (CAS 4159-20-0) from All-Trans Retinoic Acid


Enhanced RXR-Mediated Transcriptional Activation vs. All-Trans Retinoic Acid

In a direct head-to-head comparison, 3,4-didehydroretinoic acid (ddRA) demonstrates significantly greater potency than all-trans retinoic acid (atRA) in activating transcription mediated by RXRα-containing receptor complexes. This is a key functional differentiator for studies focused on RXR signaling pathways [1].

Retinoid X Receptor Transcriptional Activation Gene Regulation Nuclear Receptor Pharmacology

Resistance to Cytochrome P450-Mediated Catabolism vs. All-Trans Retinoic Acid

A key metabolic vulnerability of atRA is its rapid oxidation by P450 enzymes, primarily through 4-hydroxylation. In a study comparing metabolic stability, 3,4-didehydroretinoic acid (ddRA) demonstrated complete resistance to this catabolic pathway under identical experimental conditions [1].

Metabolic Stability Cytochrome P450 Retinoid Catabolism Pharmacokinetics

Equipotent Inhibition of Keratinocyte Transglutaminase and Morphological Differentiation

While ddRA shows key differences in receptor transactivation and metabolism, it demonstrates equipotency with atRA in specific keratinocyte assays, validating its use as a direct substitute in certain contexts while underscoring that it is not simply a weaker analog [1].

Keratinocyte Biology Skin Differentiation Enzyme Inhibition In Vitro Pharmacology

High-Affinity Binding to RARβ2 Receptor: Comparative Analysis

Studies on recombinant receptor proteins confirm that 3,4-didehydroretinoic acid (ddRA) binds to the RARβ2 receptor with high affinity, comparable to that of atRA and 9-cis RA. This establishes its fundamental potency at the receptor level, while distinguishing it from 13-cis RA, which shows negligible binding [1].

Receptor Binding Retinoic Acid Receptor Beta Ligand Affinity Molecular Pharmacology

Validated Research and Industrial Applications for 3,4-Didehydroretinoic Acid (CAS 4159-20-0)


Investigating RXR-Selective Signaling Pathways

The demonstrated 2- to 3-fold higher activation of RXRα-mediated transcription compared to atRA [1] makes ddRA the superior choice for studies aimed at dissecting RXR-specific gene regulation, particularly in systems where RXR homodimer or RAR-RXR heterodimer signaling is of primary interest.

Long-Term or In Vivo Retinoid Studies Requiring Enhanced Stability

Due to its proven resistance to catabolism by cytochrome P450 enzymes, which rapidly degrade atRA [2], ddRA is the logical procurement choice for extended time-course experiments or in vivo models where maintaining consistent retinoid levels is critical for experimental reproducibility and biological effect.

Modeling Endogenous Skin Biology and Keratinocyte Differentiation

As a major endogenous retinoid in human skin [3], and one that demonstrates equipotent activity to atRA in inhibiting keratinization at 100 nM [4], ddRA is the most physiologically relevant compound for in vitro models of epidermal homeostasis, skin barrier function, and disorders of keratinization.

Studies Requiring a Stable, High-Affinity RARβ2 Ligand

For research focused on the RARβ2 receptor, ddRA is a validated high-affinity ligand (Kd comparable to atRA's 0.7-2 nM) [5]. Its use is particularly recommended over 13-cis RA, which shows negligible binding to this receptor, ensuring that observed effects are mediated by the intended receptor target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Didehydroretinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.